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Compound of Interest

Compound Name: Heparin, sodium salt

Cat. No.: B601717

Introduction

Heparin sodium salt, a highly sulfated glycosaminoglycan, is a widely utilized supplement in
human pluripotent stem cell (hPSC) culture. Its primary role is to potentiate the activity of
fibroblast growth factor 2 (FGF-2), a critical component for maintaining pluripotency and
promoting proliferation in feeder-free culture systems. Heparin achieves this by stabilizing FGF-
2 and facilitating its binding to the FGF receptor (FGFR), thereby activating downstream
signaling pathways essential for hPSC self-renewal. Beyond its role in pluripotency
maintenance, recent studies have highlighted heparin's utility in directing hPSC differentiation
towards specific lineages, such as cardiomyocytes.

Key Applications

» Maintenance of Pluripotency: Heparin is a crucial component of many defined, serum-free
hPSC culture media, where it works synergistically with FGF-2 to support the undifferentiated
state. It helps in the robust expansion of hPSCs while maintaining their characteristic
morphology and expression of pluripotency markers such as SSEA-3.[1]

o Enhanced Cell Proliferation: The addition of heparin to hPSC culture media can lead to
increased cell densities.[1] It promotes cell cycle progression, in part through the induction of
cyclin D1.[1]

» Directed Differentiation: Heparin has been identified as a key factor in promoting the efficient
differentiation of hPSCs into cardiomyocytes.[2][3] In chemically defined, alboumin-free media,
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heparin treatment can consistently yield cardiomyocyte populations of over 80% purity.[2][3]
It appears to modulate Wnt signaling, a critical pathway in cardiac lineage commitment.[4]

 Stabilization of Growth Factors: Heparin binds to and stabilizes various growth factors, most
notably FGF-2, protecting them from proteolytic degradation and increasing their biological
activity.[5][6][7] This stabilizing effect allows for lower concentrations of exogenous FGF-2 to
be used in the culture medium.[1]

Data Summary

The following tables summarize the quantitative data from various studies on the use of
heparin in hPSC culture.

Table 1: Heparin Concentration and its Effect on hPSC Proliferation and Pluripotency
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Table 2: Heparin in Directed Differentiation of hPSCs to Cardiomyocytes
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. Differentiation
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IWP2 (Wnt H1, H9, and >10 >80% (up to
3 pg/mL - : : [4]
inhibitor) iPSC lines 95%) CTNT
positive.
Significantly

increased the
percentage of
NKX2.5- and

3 pug/mL None hPSCs CTNT-positive [4]
cells, though co-
treatment with
IWP2 yielded the
highest

efficiency.

Signaling Pathways and Experimental Workflows

FGF Signaling Pathway in hPSC Self-Renewal

Heparin plays a crucial role in the FGF signaling pathway, which is fundamental for maintaining
the pluripotency of hPSCs. Heparin binds to both FGF-2 and the FGF receptor (FGFR),
facilitating the formation of a stable ternary complex. This complex formation leads to the
dimerization and transphosphorylation of the FGFRs, initiating a downstream signaling
cascade that ultimately supports self-renewal and proliferation.
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FGF signaling pathway in hPSC self-renewal.

Experimental Workflow: hPSC Culture with Heparin Supplementation

This diagram outlines the typical workflow for culturing human pluripotent stem cells using a

medium supplemented with heparin sodium salt.
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Workflow for hPSC culture with heparin.
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Protocols
Protocol 1: Maintenance of Undifferentiated hPSCs with
Heparin Supplementation

This protocol describes the routine culture and maintenance of hPSCs in a defined, serum-free
medium supplemented with heparin sodium salt.

Materials:

hPSC line

e hPSC culture medium (e.g., mTeSR1™, Essential 8™)

e Recombinant human FGF-2

e Heparin sodium salt solution (sterile, tissue culture grade)

o Substrate for coating culture vessels (e.g., Matrigel®, Vitronectin)

e DMEM/F-12

e Passaging reagent (e.g., ReLeSR™, Versene)

 Sterile tissue culture plates/flasks

o Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Procedure:

e Preparation of Complete hPSC Medium:

o Thaw the basal medium, FGF-2, and any other supplements according to the
manufacturer's instructions.

o Aseptically add FGF-2 to the basal medium to the desired final concentration (e.g., 10
ng/mL).[1]

o Add heparin sodium salt to the medium to a final concentration of 100-200 ng/mL.[1]
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o Store the complete medium at 2-8°C and use within 1-2 weeks.

o Coating of Culture Vessels:

o Coat tissue culture plates with the chosen substrate (e.g., Matrigel®) according to the
manufacturer's protocol. This typically involves diluting the substrate in cold DMEM/F-12
and incubating the plates for at least 1 hour at room temperature or overnight at 2-8°C.

e Thawing and Plating of hPSCs:
o Rapidly thaw a cryovial of hPSCs in a 37°C water bath.
o Gently transfer the cells to a conical tube containing pre-warmed complete hPSC medium.
o Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.

o Aspirate the supernatant and gently resuspend the cell pellet in fresh complete hPSC
medium.

o Plate the cells onto the pre-coated culture vessel.
e Routine Culture and Maintenance:
o Incubate the cells at 37°C, 5% CO:-.

o Perform a full medium change daily with fresh, pre-warmed complete hPSC medium
containing heparin.

o Monitor the cultures daily for colony morphology and confluency. Healthy hPSC colonies
should have defined borders and a high nucleus-to-cytoplasm ratio.

e Passaging of hPSCs:

o When the colonies become large and/or the culture reaches approximately 80%
confluency (typically every 4-5 days), the cells should be passaged.

o Use a gentle, enzyme-free passaging reagent to detach the colonies as small aggregates.

o Re-plate the cell aggregates onto newly coated plates at the desired split ratio.
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Protocol 2: Directed Differentiation of hPSCs to
Cardiomyocytes using Heparin

This protocol is adapted from published methods and describes a chemically defined, albumin-
free method for cardiac differentiation.[2][3][4]

Materials:

Undifferentiated hPSCs cultured as described in Protocol 1.

o Basal differentiation medium (e.g., E8 basal medium or DMEM/F-12)

e CHIR99021 (Wnt signaling activator)

e IWP2 (Wnt signaling inhibitor)

e Heparin sodium salt solution

» Matrigel® or Vitronectin-coated plates

» Cardiomyocyte maintenance medium (e.g., RPMI + B27 supplement)

Procedure:

o Day 0: Induction of Differentiation:

o Start with a confluent culture of high-quality hPSCs.

o Aspirate the hPSC medium and replace it with basal differentiation medium supplemented
with a Wnt activator (e.g., 6-12 uM CHIR99021).

e Day 1-2: Continued Wnt Activation:

o On Day 1, replace the medium with fresh basal differentiation medium containing the
same concentration of CHIR99021.

e Day 3-6: Wnt Inhibition and Heparin Treatment:
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o On Day 3, aspirate the medium and replace it with basal differentiation medium
supplemented with a Wnt inhibitor (e.g., 5 uM IWP2) and heparin (e.g., 3 pg/mL).[4]

o Continue this treatment, replacing the medium every other day until Day 7.

o Day 7 onwards: Cardiomyocyte Maintenance:

o On Day 7, switch to a cardiomyocyte maintenance medium.

o Spontaneously contracting areas should become visible between days 8 and 12.
e Day 10-15: Characterization:

o The efficiency of differentiation can be assessed by flow cytometry or immunofluorescence
for cardiac-specific markers such as cardiac troponin T (cCTNT) and NKX2.5.[4] This
protocol can consistently generate cultures with over 80% cTNT-positive cells.[2][3]
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» To cite this document: BenchChem. [Application Notes: Heparin Sodium Salt in Human
Pluripotent Stem Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b601717#heparin-sodium-salt-as-a-supplement-for-
human-pluripotent-stem-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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